[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2,2-diphenylacetate
Description
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2,2-diphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-18(24)23(20(27-2)22-21-14)13-26-19(25)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYUPBFJMBGIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2,2-diphenylacetate typically involves multiple steps. One common method starts with the preparation of the triazine ring through a cyclization reaction involving appropriate precursors. The methylsulfanyl group is introduced via a nucleophilic substitution reaction, while the ketone group is incorporated through an oxidation reaction. The final step involves esterification to attach the diphenylacetate moiety under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may include the use of catalysts to facilitate specific reaction steps and ensure high purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazine ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2,2-diphenylacetate exerts its effects involves its interaction with molecular targets such as enzymes. The triazine ring can form stable complexes with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Based Sulfonylurea Herbicides
Compounds such as metsulfuron-methyl and ethametsulfuron methyl ester () share a triazine backbone but differ in substitution patterns and functional groups. These sulfonylurea herbicides feature a 1,3,5-triazine ring connected via a sulfonylurea bridge, contrasting with the 1,2,4-triazinone core of the target compound. Key differences include:
- Substituents : The target compound’s 3-methylsulfanyl and 6-methyl groups vs. sulfonylurea herbicides’ methoxy, ethoxy, or trifluoroethoxy groups.
- Functional Groups : The diphenylacetate ester in the target compound vs. sulfonylurea moieties in herbicides.
- Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s activity remains uncharacterized in the provided evidence .
Table 1: Structural Comparison with Triazine Herbicides
Thiazolylmethylcarbamate Analogs
Thiazole derivatives like those in (e.g., Thiazol-5-ylmethyl carbamates ) share ester or carbamate functionalities but differ in heterocyclic cores. For example:
- Thiazol-5-ylmethyl carbamates feature a thiazole ring, which is more aromatic and electron-rich than the partially saturated 1,2,4-triazinone.
- Substituents such as hydroperoxypropan-2-yl in these analogs may confer oxidative instability compared to the target compound’s methylsulfanyl group.
Table 2: Comparison with Thiazole Derivatives
Zygocaperoside and Isorhamnetin-3-O Glycoside
While unrelated in core structure (), these plant-derived compounds highlight the role of esters in bioactivity. For instance:
- Zygocaperoside contains a steroidal backbone with glycosidic linkages, contrasting with the synthetic triazine-based ester in the target compound.
- Isorhamnetin-3-O glycoside is a flavonoid glycoside, emphasizing natural vs. synthetic esterification strategies.
Key Research Findings and Implications
- Structural Determinants: The 1,2,4-triazinone core is less common in agrochemicals than 1,3,5-triazines, suggesting unexplored mechanistic pathways.
- Substituent Effects: The methylsulfanyl group may increase metabolic resistance compared to methoxy or amino groups in sulfonylureas .
- Crystallographic Insights : Tools like SHELX () could resolve hydrogen-bonding patterns () critical for crystal packing and stability.
Biological Activity
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2,2-diphenylacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
The compound's structure includes a triazine ring and a diphenylacetate group, which contribute to its unique chemical behavior and biological interactions. The molecular formula is and its IUPAC name is detailed as above.
Synthesis
The synthesis typically involves multi-step organic reactions. A common method includes the reaction of 6-methyl-3-methylsulfanyl-1,2,4-triazine-5-one with 2,2-diphenylacetic acid under specific conditions. Key steps include:
- Formation of the Triazine Ring : Utilizing appropriate reagents and conditions to synthesize the triazine core.
- Acylation : Introducing the diphenylacetate moiety through acylation reactions.
Antimicrobial Properties
Research indicates that compounds similar to [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2,2-diphenylacetate exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Various studies have shown that triazine derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro assays have demonstrated:
- Cytotoxicity : The compound exhibits cytotoxic effects on several cancer cell lines. The IC50 values vary depending on the cell type but suggest a promising therapeutic window for further development.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazine ring may bind to enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : The diphenylacetate moiety can engage in π-π interactions with aromatic residues in proteins, potentially modulating receptor activity .
Comparative Analysis
To better understand the uniqueness of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2,2-diphenylacetate, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Triazine Derivative A | Simple triazine ring | Moderate antimicrobial |
| Triazine Derivative B | Triazine with halogen | Enhanced anticancer activity |
| [6-methyl-3-(methylsulfanyl)-5-oxo...] | Triazine + Diphenylacetate | Broad-spectrum antimicrobial & anticancer |
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
- Anticancer Evaluation : Another investigation reported that the compound induced apoptosis in breast cancer cells at concentrations as low as 20 µM, suggesting a potent anticancer effect.
Q & A
Q. What are the recommended synthetic pathways for [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2,2-diphenylacetate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this triazine derivative involves multi-step reactions, including nucleophilic substitution and esterification. A general procedure (similar to ) employs stepwise coupling of substituted triazine intermediates with diphenylacetic acid derivatives. Optimization strategies include:
- Statistical Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry, catalyst loading) affecting yield .
- Reaction Monitoring: Employ HPLC or LC-MS to track intermediate formation and minimize side reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while inert atmospheres prevent oxidation of sulfur-containing groups .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should integrate:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures and thermal stability .
- pH-Dependent Hydrolysis: Incubate the compound in buffered solutions (pH 3–9) and monitor degradation via UV-Vis or NMR spectroscopy .
- Crystallography: Single-crystal X-ray diffraction (as in ) confirms bond angles and susceptibility to steric strain.
Q. What computational methods are suitable for predicting the reaction mechanism and intermediate states of this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) combined with reaction path searches (as in ) can model:
Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s reactivity?
Methodological Answer: Discrepancies often arise from oversimplified computational models. Mitigation strategies include:
- Multi-Scale Modeling: Combine DFT with molecular dynamics (MD) to account for solvent dynamics and entropy effects .
- Sensitivity Analysis: Identify which parameters (e.g., dielectric constant, protonation states) most influence predictions .
- Experimental Replicates: Use high-throughput screening to generate statistically robust datasets for comparison .
Q. What methodologies are recommended for studying the compound’s potential as a bioactive scaffold in drug discovery?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methylsulfanyl, diphenylacetate) and assay against target enzymes (e.g., kinases, proteases) .
- Molecular Docking: Use AutoDock or Schrödinger to predict binding affinities to proteins of interest .
- In Vitro Toxicity Screening: Assess cytotoxicity in cell lines (e.g., HepG2) using MTT assays, referencing protocols in .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with gradient elution (ACN/water) for high-resolution separation .
- Membrane Technologies: Employ nanofiltration to remove low-MW impurities while retaining the target compound .
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
